

spectroscopic data for 7-Bromo-benzoxazole-2-carbaldehyde

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Compound of Interest

Compound Name: 7-Bromo-benzoxazole-2-carbaldehyde

Cat. No.: B1455370

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An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-benzoxazole-2-carbaldehyde

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. **7-Bromo-benzoxazole-2-carbaldehyde**, a heterocyclic compound featuring a benzoxazole core, presents a unique spectroscopic fingerprint. The presence of a bromine atom, an aldehyde group, and a fused aromatic system offers distinct signals across various analytical techniques. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data. The methodologies and interpretations presented herein are designed to serve as a practical reference for the characterization of this and structurally related molecules.

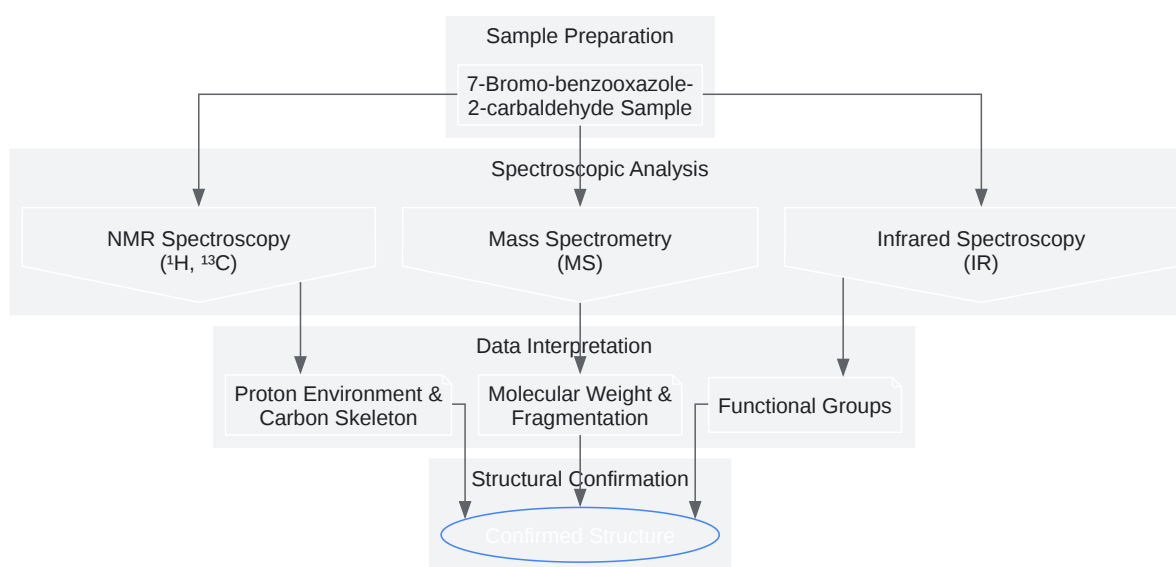
Molecular Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The systematic numbering of atoms is crucial for the unambiguous assignment of signals, particularly in NMR spectroscopy.

Figure 1: Molecular structure and atom numbering of **7-Bromo-benzoxazole-2-carbaldehyde**.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for comprehensive structural elucidation. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of characterization.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the structure. For **7-Bromo-benzooxazole-2-carbaldehyde**, we expect distinct signals for the aldehyde proton and the three aromatic protons.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Interpretation
H-aldehyde	9.9 - 10.2	Singlet (s)	-	Deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond.
H-4	7.8 - 7.9	Doublet (d)	~ 8.0	Influenced by the adjacent C-O bond and coupling to H-5.
H-5	7.4 - 7.5	Triplet (t)	~ 8.0	Coupled to both H-4 and H-6, resulting in a triplet.
H-6	7.7 - 7.8	Doublet (d)	~ 8.0	Deshielded by the adjacent bromine atom and coupled to H-5.

Interpretation and Causality:

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.^{[1][2]} The aromatic protons on the benzene ring form an AMX spin

system. H-5, being coupled to both H-4 and H-6, should appear as a triplet. H-4 and H-6 will appear as doublets due to their coupling with H-5. The electron-withdrawing nature of the bromine atom and the oxazole ring influences the precise chemical shifts of these aromatic protons.

Caption: Key ^1H - ^1H coupling relationships in the aromatic region.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum of **7-Bromo-benzoxazole-2-carbaldehyde** will feature signals for the aldehyde carbon, the two quaternary carbons of the oxazole ring, and the six carbons of the benzo-fused ring.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Interpretation
C=O	183 - 185	Aldehyde carbonyl carbon, highly deshielded.
C2	158 - 162	Carbon in the oxazole ring attached to the aldehyde, nitrogen, and oxygen.
C7a	148 - 152	Quaternary carbon fused to the benzene and oxazole rings.
C3a	140 - 144	Quaternary carbon fused to the benzene and oxazole rings.
C5	128 - 130	Aromatic CH carbon.
C6	126 - 128	Aromatic CH carbon.
C4	112 - 115	Aromatic CH carbon, shielded by the adjacent oxygen.
C7	110 - 113	Carbon bearing the bromine atom (C-Br).

Interpretation and Causality:

The aldehyde carbonyl carbon (C=O) is characteristically found in the far downfield region of the spectrum.^[3] The carbons of the heterocyclic ring (C2, C3a, C7a) are also significantly deshielded due to their bonding with electronegative nitrogen and oxygen atoms. The C7 carbon, directly attached to the bromine, will have its chemical shift influenced by the heavy atom effect. The remaining aromatic carbons will appear in the typical range of δ 110-130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic peaks for **7-Bromo-benzoxazole-2-carbaldehyde** are the

aldehyde C=O stretch and the C=N stretch of the oxazole ring.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820 - 2850 and 2720 - 2750	Medium
C=O stretch (aldehyde)	1700 - 1715	Strong
C=N stretch (oxazole)	1630 - 1650	Medium to Strong
C=C stretch (aromatic)	1500 - 1600	Medium
C-O stretch (ether)	1230 - 1270	Strong
C-Br stretch	550 - 650	Medium to Strong

Interpretation and Causality:

The most prominent peak in the IR spectrum will be the strong absorption from the aldehyde carbonyl (C=O) stretch.^[4] The presence of two weaker bands in the 2720-2850 cm⁻¹ region, corresponding to the aldehyde C-H stretch, is also a key diagnostic feature. The C=N and aromatic C=C stretching vibrations confirm the heterocyclic aromatic system.^{[5][6][7]} The C-Br stretch will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pathways. A critical feature in the mass spectrum of **7-Bromo-benzoxazole-2-carbaldehyde** will be the isotopic pattern of bromine.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Ion	Relative Abundance	Interpretation
225/227	$[M]^+$	~100% / ~98%	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom ($^{79}\text{Br}/^{81}\text{Br}$).
196/198	$[M-\text{CHO}]^+$	Variable	Loss of the formyl radical (-CHO).
146	$[M-\text{Br}]^+$	Variable	Loss of the bromine radical.
118	$[M-\text{Br}-\text{CO}]^+$	Variable	Subsequent loss of carbon monoxide from the $[M-\text{Br}]^+$ fragment.

Interpretation and Causality:

The molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (m/z 225 and 227). This is the definitive signature of a monobrominated compound, reflecting the natural abundance of the ^{79}Br and ^{81}Br isotopes.[4] Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (29 amu) and the loss of carbon monoxide (28 amu) after initial fragmentation.[8] The cleavage of the C-Br bond is also a likely fragmentation event.

Standardized Experimental Protocols

The acquisition of high-quality, reproducible data is paramount. The following are generalized protocols for the spectroscopic analysis of **7-Bromo-benzooxazole-2-carbaldehyde**.

A. NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[3\]](#)
- ^1H NMR Acquisition:
 - Acquire spectra at a constant temperature (e.g., 298 K).
 - Use a standard pulse sequence with a 30-degree pulse angle.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Employ a relaxation delay of at least 2 seconds and acquire a minimum of 16 scans.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Employ a relaxation delay of 2-5 seconds and acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

B. Infrared (IR) Spectroscopy

- Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.

- Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The spectrum is typically presented in terms of percent transmittance versus wavenumber (cm^{-1}).

C. Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.^[2]
- Acquisition:
 - Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).
 - For EI, use a standard ionization energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
- Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation patterns.

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